
6-Methyl-3-thiocyanato-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-thiocyanato-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a thiocyanate group attached to the third position and a methyl group at the sixth position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-thiocyanato-1H-indole typically involves the thiocyanation of 6-methylindole. One common method is the electrochemical thiocyanation using potassium thiocyanate in an undivided cell under mild conditions (25°C, Pt anode, CH₃CN) with yields up to 91% . Another approach involves the reaction of 6-methylindole with thiocyanogen in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical processes or catalytic thiocyanation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.
化学反応の分析
Types of Reactions
6-Methyl-3-thiocyanato-1H-indole undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to a variety of functionalized indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonyl indoles, amino indoles, and various substituted indoles, depending on the reagents and conditions used.
科学的研究の応用
6-Methyl-3-thiocyanato-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Methyl-3-thiocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
3-Thiocyanato-1H-indole: Lacks the methyl group at the sixth position.
6-Methyl-1H-indole: Lacks the thiocyanate group at the third position.
3-Methyl-1H-indole: Has a methyl group at the third position instead of a thiocyanate group.
Uniqueness
6-Methyl-3-thiocyanato-1H-indole is unique due to the presence of both a methyl group at the sixth position and a thiocyanate group at the third position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H8N2S |
|---|---|
分子量 |
188.25 g/mol |
IUPAC名 |
(6-methyl-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-8-9(4-7)12-5-10(8)13-6-11/h2-5,12H,1H3 |
InChIキー |
UYIOSKQGWZEKGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CN2)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B15200630.png)
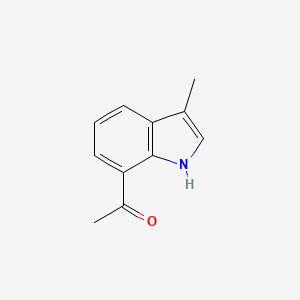
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
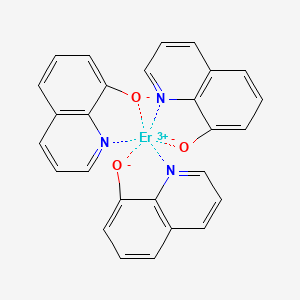
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)
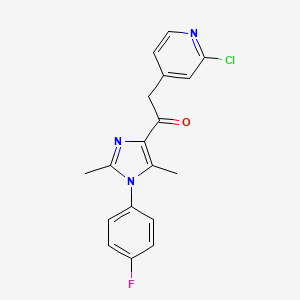

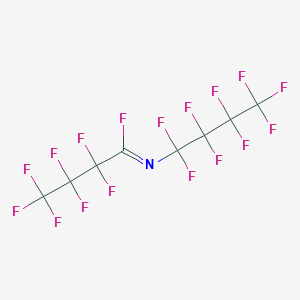
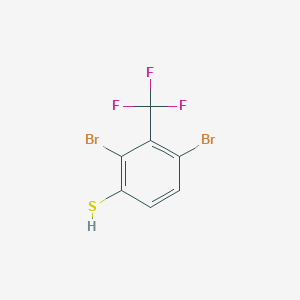
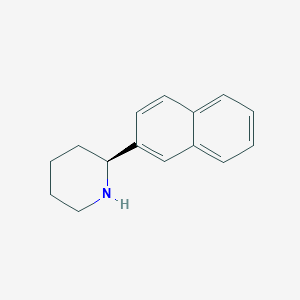
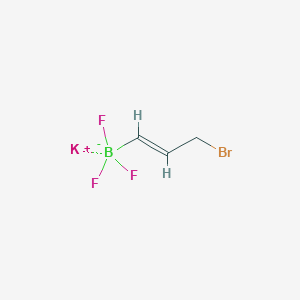
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
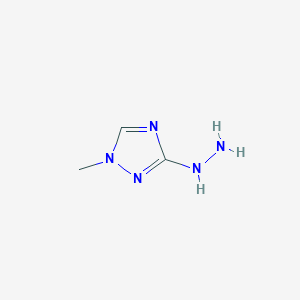
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
